molecular formula C13H14 B1353780 6-Methyl-1,2,3,5-tetrahydro-s-indacene CAS No. 202667-45-6

6-Methyl-1,2,3,5-tetrahydro-s-indacene

Cat. No.: B1353780
CAS No.: 202667-45-6
M. Wt: 170.25 g/mol
InChI Key: AHMSERHYRMNFKO-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with the molecular formula C13H14. It is a derivative of indacene, characterized by the presence of a methyl group at the 6th position and a partially hydrogenated structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene typically involves the hydrogenation of 6-methylindacene. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or toluene, at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,5-tetrahydro-s-indacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further hydrogenation can lead to the complete saturation of the indacene ring system.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1,2,3,5-tetrahydro-s-indacene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers to form complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including polymerization and hydrogenation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the metal center involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its partially hydrogenated structure, which imparts distinct chemical properties compared to fully aromatic or fully saturated analogs. This unique structure allows for specific reactivity patterns and applications, particularly in catalysis and material science .

Properties

IUPAC Name

6-methyl-1,2,3,5-tetrahydro-s-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMSERHYRMNFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449566
Record name 6-methyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202667-45-6
Record name 1,2,3,5-Tetrahydro-6-methyl-s-indacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202667-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-6-methyl-S-indacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methyl-1,2,3,5-tetrahydro-s-indacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.8 g (0.1 mol) of LiAlH4 was carefully added under cooling (0° C.) and stirring to the solution of 37.2 g (0.2 mol) of 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one in 300 ml of Et2O. The resulting mixture was allowed to warm to room temperature and then was stirred overnight. Next day the mixture obtained was cooled to 0° C. and 10% HCl was carefully added. The organic phase was separated, dried over MgSO4. The 0.5 g of TSA was then added and the reaction mixture was refluxed in 1 h. After that it was washed by water solution of NaHCO3 and saturated water solution of NaCl. The organic phase was dried over MgSO4, evaporated and then isolated by distillation to give 28.5 g of the product (83%). B.p. 140° C./5 torr.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 2
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 3
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 4
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 5
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 6
6-Methyl-1,2,3,5-tetrahydro-s-indacene
Customer
Q & A

Q1: What is the significance of 6-methyl-1,2,3,5-tetrahydro-s-indacene in material science?

A1: this compound serves as a crucial ligand in the development of metallocene catalysts. [] These catalysts are essential for olefin polymerization, a process widely used in the production of various plastics and polymers. The specific properties of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene, particularly the aryl substitution at the 4- position, can influence the activity and selectivity of the resulting metallocene catalyst. []

Q2: How was the structure of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene confirmed in the study?

A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized compound. These techniques included:

  • MS (Mass Spectrometry): This method provided the molecular weight of the compound, further supporting its identity. []

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